Cas no 1804201-60-2 (4-(3-Bromopropyl)-3-methylmandelic acid)
4-(3-Bromopropyl)-3-methylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromopropyl)-3-methylmandelic acid
-
- Inchi: 1S/C12H15BrO3/c1-8-7-10(11(14)12(15)16)5-4-9(8)3-2-6-13/h4-5,7,11,14H,2-3,6H2,1H3,(H,15,16)
- InChI Key: DRYZWRGYZHLMHV-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C(C(=O)O)O)=CC=1C
Computed Properties
- Exact Mass: 286.02046 g/mol
- Monoisotopic Mass: 286.02046 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 57.5
- Molecular Weight: 287.15
4-(3-Bromopropyl)-3-methylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026765-250mg |
4-(3-Bromopropyl)-3-methylmandelic acid |
1804201-60-2 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015026765-500mg |
4-(3-Bromopropyl)-3-methylmandelic acid |
1804201-60-2 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015026765-1g |
4-(3-Bromopropyl)-3-methylmandelic acid |
1804201-60-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
4-(3-Bromopropyl)-3-methylmandelic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(3-Bromopropyl)-3-methylmandelic acid
Introduction to 4-(3-Bromopropyl)-3-methylmandelic Acid (CAS No. 1804201-60-2)
4-(3-Bromopropyl)-3-methylmandelic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural properties and potential applications. This compound, identified by the CAS number 1804201-60-2, has garnered attention due to its role in the synthesis of various bioactive molecules. The presence of a 3-bromopropyl side chain and a methylmandelic backbone imparts distinct chemical reactivity, making it a valuable intermediate in drug development.
The molecular structure of 4-(3-Bromopropyl)-3-methylmandelic acid consists of a benzene ring substituted with a carboxylic acid group at the third position and an ester-like functionality at the fourth position. The 3-bromopropyl moiety enhances its utility in organic synthesis by providing a reactive site for further functionalization. This characteristic has been exploited in recent studies aiming to develop novel therapeutic agents.
In recent years, there has been growing interest in the application of 4-(3-Bromopropyl)-3-methylmandelic acid in the synthesis of small-molecule drugs. Its structural features make it an excellent candidate for designing molecules with specific biological activities. For instance, researchers have explored its potential in creating inhibitors targeting various enzymatic pathways involved in diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the methylmandelic core and the 3-bromopropyl group allows for diverse modifications, enabling chemists to tailor the molecule for specific pharmacological targets. This flexibility has led to several innovative approaches in drug design, where 4-(3-Bromopropyl)-3-methylmandelic acid serves as a key building block.
Recent studies have highlighted the compound's role in developing novel antimicrobial agents. The unique structural motif of 4-(3-Bromopropyl)-3-methylmandelic acid has been found to interact with bacterial enzymes, disrupting essential metabolic pathways. This discovery opens up new avenues for combating antibiotic-resistant strains, which pose a significant challenge in global healthcare.
The synthesis of 4-(3-Bromopropyl)-3-methylmandelic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups efficiently. These methods not only enhance the yield but also minimize unwanted byproducts, ensuring the compound's suitability for pharmaceutical applications.
The pharmacological properties of 4-(3-Bromopropyl)-3-methylmandelic acid have been extensively studied in preclinical models. Initial findings suggest that it exhibits promising activity against several disease-related targets. Its ability to modulate enzymatic activities has been particularly noteworthy, with potential implications in treating neurological disorders and metabolic diseases.
The compound's interaction with biological targets is governed by its physicochemical properties, including solubility, lipophilicity, and stability. These factors are critical in determining its bioavailability and efficacy once administered. Researchers have leveraged computational modeling techniques to predict how 4-(3-Bromopropyl)-3-methylmandelic acid interacts with proteins and other biomolecules, providing valuable insights into its mechanism of action.
In conclusion, 4-(3-Bromopropyl)-3-methylmandelic acid (CAS No. 1804201-60-2) is a versatile and highly relevant compound in pharmaceutical chemistry. Its unique structural features and potential applications make it an indispensable tool for drug discovery and development. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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